molecular formula C7H4BrFN2 B8570461 5-Amino-2-bromo-4-fluorobenzonitrile

5-Amino-2-bromo-4-fluorobenzonitrile

Cat. No.: B8570461
M. Wt: 215.02 g/mol
InChI Key: RQOWXJQGBNHCIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-2-bromo-4-fluorobenzonitrile (CAS: 1613386-27-8) is a high-purity, multi-functional heteroaromatic building block critical for advanced chemical synthesis in research and development . This compound features a benzene ring core substituted with an amino (-NH₂), a bromo (-Br), a fluoro (-F), and a nitrile (-CN) functional group, giving it a molecular formula of C7H4BrFN2 and a molecular weight of 215.02 g/mol . This unique arrangement of substituents makes it a versatile intermediate for constructing complex molecules. The presence of four distinct functional groups allows for selective and sequential chemical transformations. The bromo and fluoro substituents are excellent handles for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, enabling the introduction of complex carbon- or nitrogen-based fragments . The electron-withdrawing nitrile group can influence the electronic properties of the ring system and can itself be converted into other functional groups like carboxylic acids or amides. The amino group provides a site for condensation or acylation reactions, facilitating the formation of amides or imines. This reactivity profile is particularly valuable in medicinal chemistry for creating diverse compound libraries aimed at discovering new therapeutic agents. Its primary applications are in the pharmaceutical and agrochemical industries as a key precursor in the synthesis of more complex, biologically active molecules . In pharmaceutical research, it is often employed in the creation of potential enzyme inhibitors or receptor modulators, and its scaffold is commonly found in many FDA-approved drugs that utilize heterocyclic structures for their biological activity . The compound's utility also extends to material science, where it can be incorporated into specialty chemicals or polymers to impart specific properties such as enhanced durability or chemical resistance . Please handle with care and refer to the Safety Data Sheet (SDS) before use. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C7H4BrFN2

Molecular Weight

215.02 g/mol

IUPAC Name

5-amino-2-bromo-4-fluorobenzonitrile

InChI

InChI=1S/C7H4BrFN2/c8-5-2-6(9)7(11)1-4(5)3-10/h1-2H,11H2

InChI Key

RQOWXJQGBNHCIM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1N)F)Br)C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key analogs and their properties based on substituent variations:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Positions Purity Key Differences vs. Target Compound
5-Amino-2-bromo-4-fluorobenzonitrile Not provided† C₇H₄BrFN₂ ~215.02‡ 5-NH₂, 2-Br, 4-F Reference compound
4-Amino-2-chloro-5-fluorobenzonitrile 1228376-68-8 C₇H₄ClFN₂ 170.57 4-NH₂, 2-Cl, 5-F Cl (smaller, less polarizable) vs. Br; substituent positions altered
4-Amino-2-fluoro-5-methylbenzonitrile 859855-53-1 C₈H₇FN₂ ~150.16‡ 4-NH₂, 2-F, 5-CH₃ Methyl increases lipophilicity; F replaces Br
3-Bromo-5-fluoro-4-iodoaniline 2090537-38-3 C₆H₄BrFINO ~314.91‡ 3-Br, 5-F, 4-I, 1-NH₂ (aniline) 95% Iodine (larger halogen); aniline backbone vs. benzonitrile
4-Amino-3-bromo-2-fluoro-5-methylbenzonitrile Not provided C₈H₆BrFN₂ 243.05 4-NH₂, 3-Br, 2-F, 5-CH₃ Methyl addition; Br and F positions shifted

‡Calculated based on atomic masses.

Key Observations:
  • Substituent Positions: Shifting the amino group from position 5 (target) to 4 (as in and ) alters electronic distribution, affecting hydrogen-bonding capacity and solubility.
  • Backbone Differences : The aniline-based analog lacks the nitrile group, reducing electron-withdrawing effects and altering reactivity.

Pharmacological and Physicochemical Metrics

Parameters such as LogP (lipophilicity), hydrogen-bond donors/acceptors, and solubility are critical for drug-likeness:

Compound Hydrogen Bond Donors Hydrogen Bond Acceptors Calculated LogP‡ Solubility Trends (Qualitative)
This compound 1 (NH₂) 4 (CN, F, Br, NH₂) ~2.1 Low aqueous solubility due to nitrile and halogens
4-Amino-2-chloro-5-fluorobenzonitrile 1 4 ~1.8 Slightly higher solubility than Br analog due to smaller Cl
4-Amino-2-fluoro-5-methylbenzonitrile 1 3 ~2.5 Increased lipophilicity from CH₃
3-Bromo-5-fluoro-4-iodoaniline 1 3 ~3.0 Poor solubility (iodine, aniline backbone)

‡LogP estimated using fragment-based methods (e.g., XLOGP3 ).

Research Findings:
  • Bioavailability : The target compound’s nitrile group and bromine may limit oral bioavailability compared to smaller analogs like , but its structure is favorable for targeted delivery systems .
  • Synthetic Accessibility : Bromine’s reactivity in electrophilic substitutions makes the target compound more challenging to synthesize than its chloro or methyl analogs .

Q & A

Q. Advanced Characterization Protocol :

  • ¹H/¹³C NMR : Identify substituent positions via coupling patterns (e.g., ¹⁹F-¹H coupling for fluorine proximity to protons) .
  • IR Spectroscopy : Confirm nitrile presence with a sharp peak near 2220–2260 cm⁻¹ .
  • Mass Spectrometry (HRMS) : Use ESI-HRMS to distinguish isotopic patterns of bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

How can bioactivity studies for this compound be designed to evaluate its pharmacological potential?

Q. Methodological Framework :

  • Target Selection : Screen against kinases or GPCRs, as halogenated benzonitriles often modulate these targets .
  • In Vitro Assays : Use fluorescence polarization for binding affinity measurements. Include cytotoxicity assays (e.g., MTT on HEK293 cells) to assess selectivity .
  • SAR Analysis : Compare with analogs (e.g., 5-Amino-2-chloro-4-fluorobenzonitrile) to isolate substituent-specific effects .

What computational tools are suitable for modeling the electronic properties of this compound?

Q. Advanced Modeling Techniques :

  • DFT Calculations : Use Gaussian or ORCA to compute frontier molecular orbitals (HOMO/LUMO), predicting reactivity toward electrophiles/nucleophiles .
  • Molecular Dynamics (MD) : Simulate solvation effects in explicit solvent models (e.g., water/DMSO) to study aggregation behavior .
  • Docking Studies : Employ AutoDock Vina to predict binding poses in protein active sites, leveraging halogen-bonding interactions .

How do substitution patterns in this compound analogs influence their physicochemical properties?

Q. Comparative Methodology :

  • LogP Measurements : Use shake-flask or HPLC-derived methods to compare lipophilicity. Bromine increases LogP by ~0.5 units versus chlorine .
  • Thermal Stability : Perform DSC/TGA to assess melting points and decomposition trends. Fluorine typically enhances thermal stability .
  • Solubility Screening : Test in aqueous buffers (pH 1–10) to identify pH-dependent solubility, critical for formulation studies .

What protocols ensure stability of this compound during storage?

Q. Stability Optimization :

  • Storage Conditions : Store at -20°C in amber vials under inert gas (N₂/Ar) to prevent photodegradation and moisture absorption .
  • Stability-Indicating Assays : Monitor purity via HPLC with UV detection (λ = 254 nm) at 0, 3, and 6-month intervals .
  • Lyophilization : For long-term storage, lyophilize the compound and seal under vacuum to eliminate hydrolytic pathways .

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